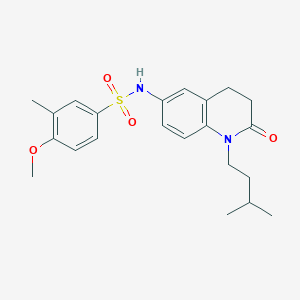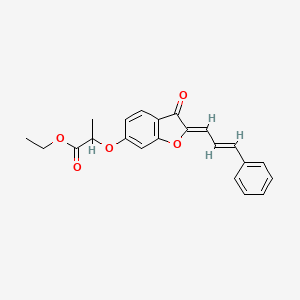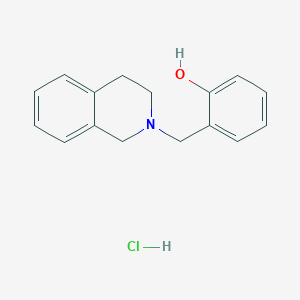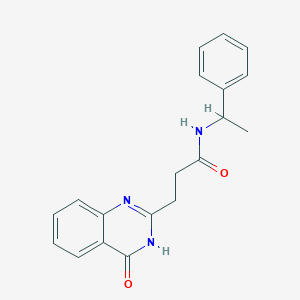
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide are fundamental in understanding their chemical properties and potential applications in scientific research. Studies such as the one by Kimber et al. (2003) describe the synthesis of analogous compounds, highlighting their spectroscopic properties and interactions with metals like Zn(II), which could inform further research into similar compounds' synthesis and characterization processes Kimber et al., 2003.
Fluorescent Properties and Metal Complex Formation
Compounds with structures related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide have been studied for their fluorescent properties, particularly in the presence of metals. The research by Kimber et al. (2000) explores the synthesis and fluorescent properties of various 2-substituted derivatives, forming complexes with zinc(II) and showing potential as specific cellular fluorophores for zinc(II), which could be relevant for similar compounds in bioimaging and sensor applications Kimber et al., 2000.
Antimicrobial Activities
The antimicrobial properties of compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide have been a focus of research. Vanparia et al. (2010) synthesized novel compounds and tested their antimicrobial activity against various bacterial and fungal strains, revealing significant antimicrobial potential. This suggests that similar compounds could be explored for their antimicrobial properties in medical and environmental applications Vanparia et al., 2010.
Enzyme Inhibition and Therapeutic Potential
Research on compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide has also investigated their potential as enzyme inhibitors with therapeutic applications. Studies like the one by Sumi et al. (1991) on isoquinolinesulfonamide derivatives reveal their ability to inhibit specific enzymes, suggesting that similar compounds could be studied for their therapeutic potential in treating diseases related to enzyme dysfunction Sumi et al., 1991.
Catalysis and Synthetic Applications
Compounds analogous to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide have been utilized in catalytic processes to synthesize other complex molecules. For instance, Chaitanya et al. (2013) described a rhodium-catalyzed cyanation process using related compounds, demonstrating their utility in organic synthesis and potential applications in pharmaceutical and material sciences Chaitanya et al., 2013.
Mechanism of Action
Target of Action
The primary targets of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide, also known as 4-methoxy-3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, are currently unknown . This compound belongs to the class of quinoline derivatives, which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
. The specific mode of action of this compound may depend on its chemical structure and the nature of its target.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Quinoline derivatives can affect a wide range of biochemical pathways depending on their targets. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA synthesis, thereby affecting the DNA replication pathway. Others may modulate the activity of ion channels, thereby affecting neuronal signaling pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits an enzyme involved in DNA synthesis, it could result in cell cycle arrest and apoptosis. If it modulates the activity of an ion channel, it could alter neuronal excitability and neurotransmission.
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For example, the activity of the compound could be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets. Temperature can affect the kinetic energy of the molecules and thus the rate of the reactions. The presence of other molecules can lead to competitive or noncompetitive interactions.
properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)11-12-24-20-8-6-18(14-17(20)5-10-22(24)25)23-29(26,27)19-7-9-21(28-4)16(3)13-19/h6-9,13-15,23H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPJTORWFZILGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2459588.png)

![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2459593.png)


![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2459597.png)




![1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459603.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2459604.png)